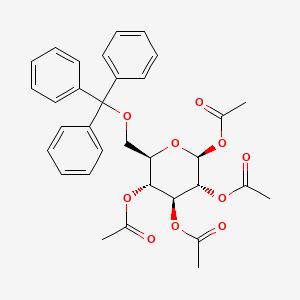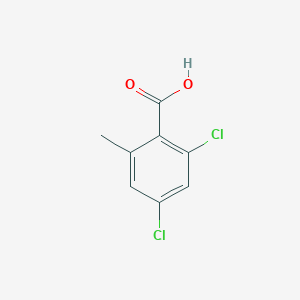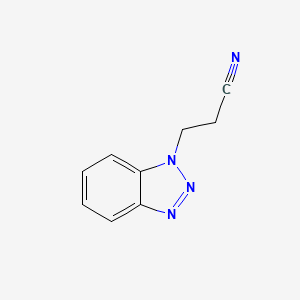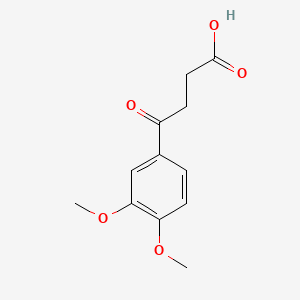
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, optically active oxazoles are obtained by treating 3,4-dimethoxybenzoyl chloride with isocyanide synthons in the presence of a superbase . These methods suggest potential synthetic routes that could be adapted for the synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . The molecular structure of strongly fluorescent oxazoles was also obtained by X-ray analysis . These techniques are crucial for confirming the molecular structure of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid once synthesized.
Chemical Reactions Analysis
The related compounds undergo specific chemical reactions. Methional, derived from 4-methylthio-2-oxobutanoate, induces apoptosis in BAF3 murine lymphoid cells . The transformation of oxazolone into methyl 2-benzoylamino-3-oxobutanoate involves hydrolysis with hydrochloric acid in methanol . These reactions highlight the reactivity of the carbonyl and oxo groups, which are also present in 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, indicating potential reactivity pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. The crystal structure, thermal stability, and absorption properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been characterized . The fluorescence properties of oxazoles have been studied, showing high quantum yields . These properties are important for the practical applications of such compounds in chemical and biological systems.
科学的研究の応用
Summary of the Application
The compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Methods of Application
The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Results or Outcomes
The result of this process is the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
2. Synthesis of Pyrazoline Derivatives
Summary of the Application
The compound is used in the synthesis of (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline . This compound has been evaluated for its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
Methods of Application
The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
3. Synthesis of Isochromanone
Summary of the Application
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
Methods of Application
The compound is reacted with formaldehyde in the presence of acid .
Results or Outcomes
The result of this process is the synthesis of an isochromanone .
4. Cross-Coupling Reaction
Summary of the Application
3,4-Dimethoxyphenylboronic acid is used as a substrate in the cross-coupling reaction with 5,7-dichloropyrido .
Methods of Application
The compound is reacted with 5,7-dichloropyrido in a palladium-catalyzed cross-coupling reaction .
Results or Outcomes
The result of this process is the synthesis of buflavine 1, a natural alkaloid .
5. Synthesis of Isochromanone
Summary of the Application
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
Methods of Application
The compound is reacted with formaldehyde in the presence of acid .
Results or Outcomes
The result of this process is the synthesis of an isochromanone .
6. Cross-Coupling Reaction
Summary of the Application
3,4-Dimethoxyphenylboronic acid is used as a substrate in the cross-coupling reaction with 5,7-dichloropyrido .
Methods of Application
The compound is reacted with 5,7-dichloropyrido in a palladium-catalyzed cross-coupling reaction .
Results or Outcomes
The result of this process is the synthesis of buflavine 1, a natural alkaloid .
Safety And Hazards
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAYFJKMVBIPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277070 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
5333-34-6 | |
| Record name | 5333-34-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5333-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



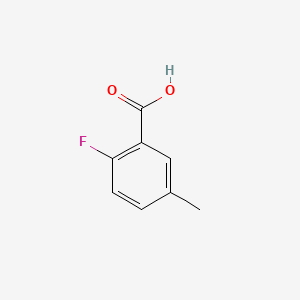
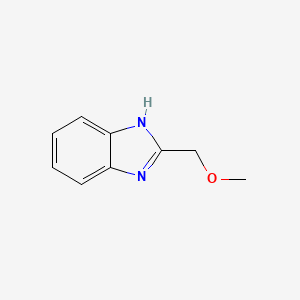
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
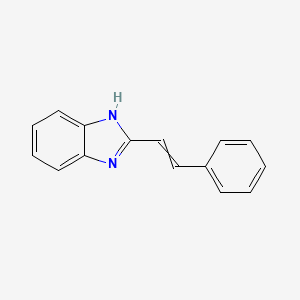
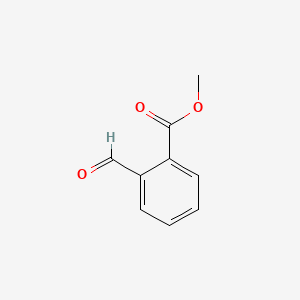
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)


